molecular formula C11H17Cl2N3 B1464648 2-Methyl-1-propyl-1H-benzimidazol-5-amine dihydrochloride CAS No. 1255718-01-4

2-Methyl-1-propyl-1H-benzimidazol-5-amine dihydrochloride

Cat. No. B1464648
M. Wt: 262.18 g/mol
InChI Key: RYSRNDXBRFUWPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methyl-1-propyl-1H-benzimidazol-5-amine dihydrochloride” is a chemical compound with the empirical formula C11H17Cl2N3 . It has a molecular weight of 262.18 and its structure is represented by the SMILES string CC1=NC2=CC(N)=CC=C2N1CCC.[H]Cl.[H]Cl .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string 1S/C11H15N3.2ClH/c1-3-6-14-8(2)13-10-7-9(12)4-5-11(10)14;;/h4-5,7H,3,6,12H2,1-2H3;2*1H .

Scientific Research Applications

  • Antimicrobial and Cytotoxic Activity : Research has shown that derivatives of 1H-benzimidazole, similar to 2-Methyl-1-propyl-1H-benzimidazol-5-amine dihydrochloride, have promising antimicrobial and cytotoxic properties. A study synthesized a series of such derivatives and evaluated their antibacterial and cytotoxic activities, finding significant results in vitro (Noolvi et al., 2014).

  • Potential Antineoplastic and Antifilarial Agents : Certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives, which are structurally related to the compound , have been identified as potential antineoplastic (cancer-fighting) and antifilarial (against parasitic worms) agents (Ram et al., 1992).

  • Pharmacological Activities of Dialkylaminobenzimidazoles : A study involving the heating of substituted benzimidazole-2-sulfonic acids with secondary amines synthesized dialkylaminobenzimidazoles. These compounds exhibited various pharmacological activities, such as antiarrhythmic and antiaggregation effects, and some showed greater activity in specific areas than known drugs (Zhukovskaya et al., 2017).

  • Anticancer Properties of Benzimidazole Complexes : Palladium(II) and platinum(II) complexes containing benzimidazole ligands have been synthesized as potential anticancer compounds. These complexes have shown activity against several cancer cell lines (Ghani & Mansour, 2011).

  • Antioxidant Properties : Benzimidazole derivatives have been studied for their antioxidant properties, particularly in inhibiting lipid peroxidation in the liver. This indicates potential use in managing oxidative stress-related conditions (Kuş et al., 2004).

  • Antifilarial and Anticancer Activity : The synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives were explored, revealing significant in vivo antifilarial activity and in vitro antineoplastic properties against cancer cell lines (Ram et al., 1992).

properties

IUPAC Name

2-methyl-1-propylbenzimidazol-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3.2ClH/c1-3-6-14-8(2)13-10-7-9(12)4-5-11(10)14;;/h4-5,7H,3,6,12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSRNDXBRFUWPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC2=C1C=CC(=C2)N)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-propyl-1H-benzimidazol-5-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Weissberg, M Madmon, S Dagan - International Journal of Mass …, 2016 - Elsevier
… -5-isothiocyanate (BIT) (N8), 1-(2-hydroxy-ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid, CDS016242 (N7-8A1) and 2-methyl-1-propyl-1H-benzimidazol-5-amine dihydrochloride, …
Number of citations: 10 www.sciencedirect.com

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